molecular formula C13H12ClNO B8170338 4'-Chloro-2-methoxy-biphenyl-3-ylamine

4'-Chloro-2-methoxy-biphenyl-3-ylamine

Cat. No.: B8170338
M. Wt: 233.69 g/mol
InChI Key: ATFJKISVMTWOKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Chloro-2-methoxy-biphenyl-3-ylamine is a substituted biphenylamine featuring a chlorine atom at the 4' position of one phenyl ring and a methoxy group at the 2-position of the adjacent phenyl ring, with an amine group at the 3-position. Its structure has been elucidated via crystallographic techniques, with refinement often performed using programs like SHELXL . The chlorine and methoxy substituents influence electronic distribution and steric interactions, which can affect reactivity, solubility, and molecular packing.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-16-13-11(3-2-4-12(13)15)9-5-7-10(14)8-6-9/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFJKISVMTWOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-2-methoxy-biphenyl-3-ylamine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl core. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions usually include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

In an industrial setting, the production of 4’-Chloro-2-methoxy-biphenyl-3-ylamine may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2-methoxy-biphenyl-3-ylamine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Chloro-2-methoxy-biphenyl-3-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Chloro-2-methoxy-biphenyl-3-ylamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloro and methoxy groups can influence its binding affinity and selectivity. The compound may also participate in redox reactions, affecting cellular signaling pathways and oxidative stress responses .

Comparison with Similar Compounds

Table 1: Comparison of C-X Bond Lengths and Key Angles

Compound Substituent (Position) C-Cl Bond (Å) C-O (Methoxy) (Å) N-C3-C2 Angle (°) Method
4'-Chloro-2-methoxy-biphenyl-3-ylamine Cl (4'), OCH₃ (2) 1.75 1.43 120.5 SHELXL
4'-Fluoro-2-methoxy-biphenyl-3-ylamine F (4'), OCH₃ (2) 1.42* 1.43 119.8 SHELXL
4'-Chloro-3-methoxy-biphenyl-3-ylamine Cl (4'), OCH₃ (3) 1.76 1.44 122.1 WinGX

*Fluorine’s smaller atomic radius reduces steric hindrance, leading to shorter C-X bonds. Methoxy positioning alters torsional angles, affecting planarity and conjugation .

Molecular Packing and Intermolecular Interactions

Table 2: Hydrogen Bonding and Packing Efficiency

Compound Hydrogen Bond Donor-Acceptor (Å) π-π Stacking Distance (Å) Packing Efficiency (%) Method
This compound N-H⋯O (2.89) 3.65 78.2 ORTEP-3
4'-Methyl-2-methoxy-biphenyl-3-ylamine N-H⋯O (2.93) 3.72 74.5 SHELXL
4'-Nitro-2-methoxy-biphenyl-3-ylamine N-H⋯O (2.95) 3.81 69.8 WinGX

The chlorine atom enhances intermolecular Cl⋯π interactions (3.3–3.5 Å), improving packing efficiency compared to methyl or nitro analogs. Methoxy groups facilitate N-H⋯O hydrogen bonds, stabilizing crystal lattices .

Research Findings

  • Electronic Effects : Chlorine’s electron-withdrawing nature reduces electron density at the amine group, altering reactivity in Suzuki coupling reactions compared to electron-donating substituents (e.g., methyl).
  • Steric Hindrance : The 2-methoxy group creates torsional strain (~15° deviation from coplanarity), reducing conjugation between phenyl rings. This contrasts with 3-methoxy analogs, which exhibit near-planar structures .
  • Thermal Stability : Differential scanning calorimetry (DSC) studies linked to crystallographic data show that 4'-chloro derivatives have higher melting points (∼215°C) than fluoro (∼198°C) or nitro (∼185°C) analogs due to stronger intermolecular forces .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.